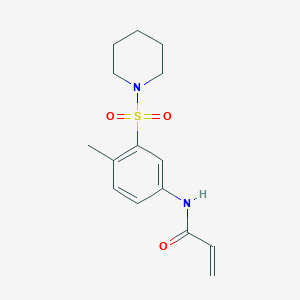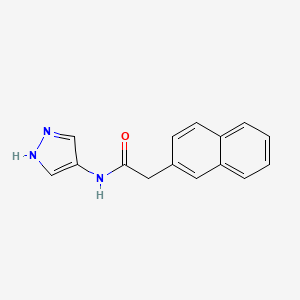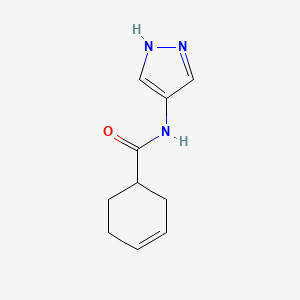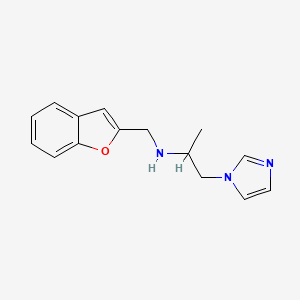![molecular formula C15H23N3O B7542159 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one](/img/structure/B7542159.png)
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one, also known as MPHP, is a synthetic designer drug that belongs to the cathinone class. It is a potent stimulant that has gained popularity in the recreational drug market due to its euphoric effects. However, MPHP has also attracted the attention of the scientific community due to its potential applications in research.
Wirkmechanismus
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one acts as a reuptake inhibitor of dopamine and norepinephrine, preventing their reabsorption into presynaptic neurons and leading to increased levels of these neurotransmitters in the synaptic cleft. This results in increased activation of postsynaptic receptors, leading to the characteristic stimulant effects of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one include increased heart rate, blood pressure, and body temperature. It also leads to increased alertness, energy, and euphoria in users. However, prolonged use of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one can lead to addiction, psychosis, and other negative health effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one has several advantages as a research tool, including its high potency and selectivity for dopamine and norepinephrine reuptake inhibition. However, its potential for abuse and negative health effects limit its use in laboratory settings.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one, including studies on its long-term effects on the brain and behavior, its potential therapeutic applications, and the development of new analogs with improved selectivity and safety profiles.
In conclusion, 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one is a synthetic designer drug that has gained popularity in the recreational drug market. However, its potential applications in scientific research make it an important tool for studying the effects of stimulants on the central nervous system. While 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one has several advantages as a research tool, its potential for abuse and negative health effects limit its use in laboratory settings. Further research is needed to fully understand the biochemical and physiological effects of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one and its potential therapeutic applications.
Synthesemethoden
The synthesis of 2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one involves the reaction of 4-pyridinemethanamine with 1-(2-hydroxyethyl)-4-methylpiperidin-4-one in the presence of a reducing agent such as lithium aluminum hydride. The resulting product is then purified using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one has been used in scientific research as a tool to study the effects of stimulants on the central nervous system. It has been shown to increase dopamine and norepinephrine levels in the brain, leading to increased locomotor activity and reward-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
2-methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O/c1-12(2)15(19)18-9-5-14(6-10-18)17-11-13-3-7-16-8-4-13/h3-4,7-8,12,14,17H,5-6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MREKAUPGWNICRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCC(CC1)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-[4-(pyridin-4-ylmethylamino)piperidin-1-yl]propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-yl]prop-2-enamide](/img/structure/B7542076.png)





![3-[(2-Methoxy-5-methylphenyl)methylamino]azepan-2-one](/img/structure/B7542124.png)
![3-[[(2-Chloro-6-fluorophenyl)methylamino]methyl]benzamide](/img/structure/B7542132.png)

![1-[2-(2-Fluorophenoxy)ethyl]piperidine-4-carboxylic acid](/img/structure/B7542151.png)

![N-[(3-methylphenyl)methyl]-1-piperidin-1-ylpropan-2-amine](/img/structure/B7542165.png)

